molecular formula C25H26N6O3 B1489710 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 85136-74-9

6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B1489710
CAS RN: 85136-74-9
M. Wt: 458.5 g/mol
InChI Key: DBNTYRRNNIMMNB-UHFFFAOYSA-N
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Description

“6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound with the molecular formula C25H26N6O3 . It is used as a dye .


Synthesis Analysis

The compound can be synthesized from the diazotization and subsequent coupling reactions between 4 or 2-aminobenzoic acid as the diazo component and different N-substituted pyridone precursors as the coupling component .


Molecular Structure Analysis

The compound adopts the same hydrazone-tautomeric form and planar molecular conformation between the pyridine and phenyl rings .


Chemical Reactions Analysis

The compound contains an azo-hydrazone transformation between the conjugate hydroxyl-azo and ketone-hydrazone tautomeric pair .


Physical And Chemical Properties Analysis

The compound has a boiling point of 565.4±50.0 °C (Predicted), a refractive index of 1.616 (Predicted), and a flash point of 302.2±30.1 °C (Predicted) .

Scientific Research Applications

Inotropic Activity in Cardiotonic Agents

A study by Sircar et al. (1987) explored the synthesis and evaluation of several 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, including compounds related to 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile. These compounds were evaluated for inotropic activity, which is crucial in the development of cardiotonic agents. The findings indicated that certain derivatives in this series acted as potent positive inotropic agents, suggesting potential applications in cardiac therapeutics (Sircar et al., 1987).

Synthesis and Characterization in Medicinal Chemistry

Latli et al. (2017) discussed the synthesis of potent inhibitors related to the mentioned compound, for the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is significant in the treatment of type-2 diabetes. The study focused on the synthesis of these compounds labeled with carbon-13 and carbon-14, which are critical for drug metabolism and pharmacokinetic studies in medicinal chemistry (Latli et al., 2017).

Chemical Synthesis and Reactions

Research by Azuma et al. (2003) on the chlorination of related compounds yielded 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, demonstrating the chemical reactivity and potential applications of these compounds in synthetic chemistry. The study highlighted the ability of these compounds to react with various amines, forming new derivatives, which could have implications in material science and pharmaceutical chemistry (Azuma et al., 2003).

Application in Dye Synthesis and Characterization

Modi and Patel (2013) synthesized and characterized novel bisheteroaryl bisazo dyes, incorporating compounds similar to 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile. These dyes were applied to polyester fabrics, indicating their potential use in the textile industry for dyeing purposes. The study not only synthesized these dyes but also evaluated their solvatochromic behavior, which is essential in the development of color-fast and environmentally stable dyes (Modi & Patel, 2013).

Antimicrobial and Anticancer Properties

Mallikarjuna and Keshavayya (2020) conducted a study that synthesized novel heterocyclic azo dyes using sulfamethoxazole and related compounds. The synthesized compounds demonstrated significant antimicrobial activity and showed promising anticancer properties, particularly against MCF-7 cancer cells. This indicates potential applications in the development of new antimicrobial and anticancer agents (Mallikarjuna & Keshavayya, 2020).

Safety And Hazards

The compound may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-17(2)34-15-7-14-31-24(32)22(16-26)18(3)23(25(31)33)30-29-21-12-10-20(11-13-21)28-27-19-8-5-4-6-9-19/h4-6,8-13,17,32H,7,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNTYRRNNIMMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC(C)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029357
Record name 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile

CAS RN

85136-74-9
Record name 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
PNH Wassenaar, N Janssen, LRM de Poorter… - 2017 - rivm.openrepository.com
Reuse and recycling of products are key elements in a circular economy. This exploratory RIVM study shows that a great number of waste streams may contain various substances of …
Number of citations: 5 rivm.openrepository.com
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us

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